molecular formula C7H7F3N2O3 B15278429 Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate

Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate

Cat. No.: B15278429
M. Wt: 224.14 g/mol
InChI Key: VMWCWGJKTUVMNQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethoxy group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol

Comparison: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethoxy group, which enhances its stability and lipophilicity compared to similar compounds with trifluoromethyl or hydroxyl groups. This unique feature makes it more suitable for applications requiring high stability and resistance to degradation .

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

methyl 2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylate

InChI

InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14-2)3-5(11-12)15-7(8,9)10/h3H,1-2H3

InChI Key

VMWCWGJKTUVMNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC(F)(F)F)C(=O)OC

Origin of Product

United States

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